molecular formula C22H23N5O3S B2766528 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1351662-33-3

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2766528
CAS No.: 1351662-33-3
M. Wt: 437.52
InChI Key: ROZIAJWQOSCVMO-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with methyl groups at positions 4 and 7, linked via a methylamino-acetamide bridge to a pyridazinone moiety bearing a furan-2-yl group. The benzothiazole scaffold is well-documented in medicinal chemistry for its role in kinase inhibition and anticancer activity, while pyridazinone derivatives are associated with anti-inflammatory and enzyme-modulating properties . The furan substituent may enhance metabolic stability or influence binding interactions.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-14-6-7-15(2)21-20(14)24-22(31-21)26(3)13-18(28)23-10-11-27-19(29)9-8-16(25-27)17-5-4-12-30-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZIAJWQOSCVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzo[d]thiazole core, known for diverse biological activities, and a furan-pyridazine moiety that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S, with a molecular weight of 437.5 g/mol. The structure allows for potential interactions with biological targets through hydrogen bonding and π–π stacking.

Structural Features

FeatureDescription
Core Structure Benzo[d]thiazole
Functional Groups Methylamino, Acetamide
Substituents Furan and pyridazine moieties

The mechanism of action involves the interaction of the compound with specific enzymes or receptors. The benzo[d]thiazole core may inhibit enzyme activity by binding to active sites, while the furan-pyridazine moiety enhances binding affinity through additional interactions. This dual action can modulate various biological pathways, making it a candidate for therapeutic applications.

Antitumor Activity

Research indicates that compounds related to benzo[d]thiazole demonstrate significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study revealed that specific substitutions on the thiazole ring enhance anticancer activity, suggesting that similar modifications in our compound could yield potent antitumor agents .

Anticonvulsant Activity

Thiazole-bearing compounds have also been studied for their anticonvulsant properties. For example, certain derivatives exhibited high efficacy in eliminating tonic extensor phases in animal models . Given the structural similarities, this compound may possess similar anticonvulsant effects that warrant further investigation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating various thiazole derivatives found that modifications at specific positions significantly increased cytotoxicity against human leukemia cells. Compounds with electron-donating groups on the phenyl ring showed enhanced activity .
  • Enzyme Inhibition : Research on related benzo[d]thiazole compounds demonstrated their ability to inhibit specific enzymes involved in cancer progression. The binding interactions were primarily through hydrophobic contacts and hydrogen bonds .
  • Pharmacological Profiles : In vitro studies have indicated that the compound can modulate pathways associated with apoptosis in cancer cells. The presence of the furan moiety was particularly noted for enhancing these effects .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide demonstrate significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains through mechanisms that disrupt biofilm formation and quorum sensing .

Antioxidant Properties

Benzothiazole derivatives are recognized for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Studies have highlighted the potential of such compounds to scavenge free radicals effectively .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, particularly in models of Alzheimer's disease. They may inhibit the formation of beta-amyloid plaques or modulate enzymatic activities associated with neurodegeneration .

Antiviral Activity

Compounds structurally related to benzothiazoles have been reported to exhibit antiviral effects against various viruses, including HSV-1, suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

Several studies provide insights into the effectiveness and potential applications of this compound:

  • Antibacterial Study : A recent study demonstrated that benzothiazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against specific bacterial strains, showcasing their potential as new antibiotics .
  • Neuroprotective Research : Investigations into the inhibition of amyloid-beta interactions have revealed that certain benzothiazole derivatives can significantly reduce neurotoxic effects associated with Alzheimer's disease .
  • Antioxidant Activity Assessment : Experimental results indicate that these compounds can effectively reduce oxidative stress markers in vitro, positioning them as candidates for therapeutic agents against oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure, combining benzothiazole, pyridazinone, and furan groups. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Target/Activity Key Features
Target Compound Benzothiazole-Pyridazinone-Furan Kinase inhibition (putative) Hybrid design for multi-target engagement; furan enhances π-π stacking
Benzo[b][1,4]oxazin-3(4H)-ones (7a–c) Benzooxazinone-Pyrimidine Undisclosed (synthetic focus) Synthesized via Cs₂CO₃-mediated coupling; high yields (75–85%)
Coumarin derivatives Coumarin (1,2-benzopyrone) Anticancer, immunomodulation Modulates cell-cell communication; used in lymphoedema and prostate cancer
ROCK1 inhibitors (docking study) Varied scaffolds ROCK1 kinase inhibition Identified via Chemical Space Docking; enriched binding affinity vs. full library

Data Table: Comparative Analysis

Parameter Target Compound Benzooxazinones Coumarins
Synthetic Yield Not reported 75–85% 50–90% (Pechmann)
Kinase Affinity (ROCK1) Predicted high (docking-enriched) Not tested Low (non-kinase targets)
Metabolic Stability High (furan, benzothiazole) Moderate (ester hydrolysis) Low (rapid 7-hydroxylation)
Therapeutic Scope Proliferative diseases Undisclosed Lymphoedema, prostate cancer

Key Research Findings

Chemical Space Docking : The target compound’s benzothiazole core aligns with ROCK1 inhibitors identified via enriched docking protocols, which prioritize steric and electronic compatibility over brute-force library screening .

Structural Hybridization: The fusion of benzothiazole (kinase inhibition) and pyridazinone (anti-inflammatory) motifs may enable dual-pathway modulation, a strategy gaining traction in polypharmacology .

Synthetic Challenges: Unlike benzooxazinones (room-temperature synthesis), the target compound’s complexity may necessitate elevated temperatures or transition-metal catalysis, impacting scalability .

Q & A

Q. What are the typical synthetic pathways for preparing this compound, and what key reaction conditions must be optimized?

The synthesis involves multi-step routes, including:

  • Heterocyclic ring formation : The benzo[d]thiazole and pyridazinone cores are synthesized separately via cyclization reactions, often using reagents like phosphorus oxychloride or thiourea derivatives .
  • Coupling reactions : Amide bond formation between the benzo[d]thiazole and pyridazinone-ethylacetamide moieties is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product . Key optimizations include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates) to suppress side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, with diagnostic peaks for the furan (δ 6.3–7.2 ppm), pyridazinone (δ 2.5–3.5 ppm for methyl groups), and acetamide (δ 1.9–2.1 ppm for N-methyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the heterocyclic cores .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for amide and pyridazinone) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in DMSO and DMF, poorly soluble in aqueous buffers. Pre-dissolution in DMSO followed by dilution in PBS (pH 7.4) is recommended for biological assays .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store lyophilized at –20°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups) can alter binding .
  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) may affect target interactions . Resolution strategies :
  • Perform comparative structural analysis (e.g., X-ray crystallography or molecular docking) to identify critical binding motifs .
  • Validate activity across multiple assay formats (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What methodologies are recommended for analyzing its binding interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes/receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridazinone oxygen and π-π stacking with the benzo[d]thiazole ring .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins immobilized on sensor chips .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Systematic substituent variation : Modify substituents on the benzo[d]thiazole (e.g., 4,7-dimethyl → 4-Cl,7-OCH3) and furan (e.g., 2-furyl → 3-thienyl) to assess impact on activity .
  • Computational modeling : Apply QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors .
  • In vitro validation : Test analogs in dose-response assays (e.g., IC50 determination) against relevant disease models (e.g., cancer cell lines) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Implement continuous-flow systems to improve yield and reproducibility of heat-sensitive steps (e.g., cyclization reactions) .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can researchers validate the compound’s metabolic stability in early-stage drug development?

  • Liver microsome assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

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